3-Caffeoyl-4-sinapoylquinic acid

Vue d'ensemble

Description

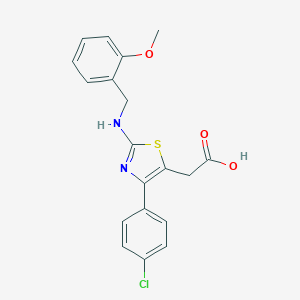

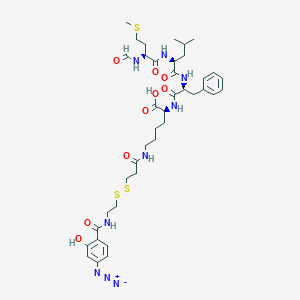

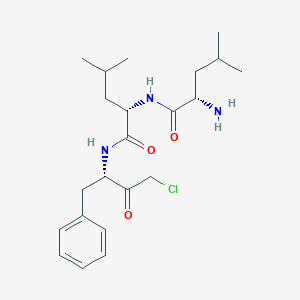

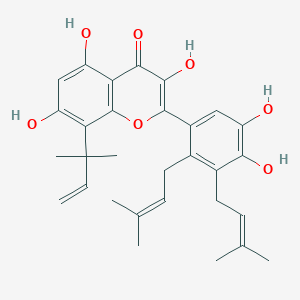

3-Caffeoyl-4-sinapoylquinic acid is a compound composed of a quinic acid core, acylated with one or more caffeoyl groups . It is a useful organic compound for research related to life sciences . The molecular formula of this compound is C27H28O13 .

Molecular Structure Analysis

The molecular structure of 3-Caffeoyl-4-sinapoylquinic acid is represented by the molecular formula C27H28O13 . The exact mass of the compound is unknown.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Caffeoyl-4-sinapoylquinic acid include a molecular weight of 560.5 g/mol, a predicted density of 1.55±0.1 g/cm3 , and a predicted boiling point of 801.5±65.0 °C .Applications De Recherche Scientifique

Pest Control in Agriculture : A study found that a novel caffeoylquinic acid from the wild groundnut, Arachis paraguariensis, effectively inhibits the development of Spodoptera litura larvae. This discovery has potential implications for future groundnut resistance breeding efforts (Stevenson, Anderson, Blaney, & Simmonds, 1993).

Antioxidant Properties : Caffeic acid, a related compound, exhibits strong antioxidant properties, including inhibiting lipid peroxidation and scavenging free radicals. This makes it a potential candidate for use in food and pharmaceutical products (Gülçin, 2006).

HIV Infection Inhibition : Caffeoylquinic acid derivatives from the Securidaka longipedunculata plant have been shown to effectively inhibit HIV infection by binding to gp120, preventing the virus from interacting with CD4 on T-lymphocytes (Mahmood et al., 1993).

Potential in Lignin Biosynthesis Studies : Research on poplar xylem suggests that when CCoAOMT is down-regulated, lignin content decreases, but the accumulation of GSA indicates that sinapic acid is not a major precursor in lignin biosynthesis (Meyermans et al., 2000).

Antioxidative and Tyrosinase Inhibitory Activities : DiCQAs in green coffee beans, including 3-Caffeoyl-4-sinapoylquinic acid, show strong antioxidative effects and tyrosinase inhibitory activities. They are potential candidates for antioxidant supplements and food products (Iwai et al., 2004).

Identification in Coffee Varieties : The presence of certain caffeoylquinic acid derivatives in green Robusta coffee beans, including novel compounds, can serve as phytochemical markers for identifying coffee varieties (Jaiswal & Kuhnert, 2010).

In Vitro Anti-Respiratory Syncytial Virus Activity : Compounds including di-O-caffeoyl quinates from Erycibe obtusifolia roots and stems show potent in vitro anti-respiratory syncytial virus activity (Fan et al., 2013).

Neuroprotective Effects : Acyl quinic acid derivatives from Erycibe obtusifolia stems have shown neuroprotective effects against rotenone-induced PC12 cell damage (Liu et al., 2014).

Potential Health Benefits : Chlorogenic acid (CGA), closely related to 3-Caffeoyl-4-sinapoylquinic acid, has been identified for its health benefits, including antioxidant, antibacterial, and anti-inflammatory properties, and may serve as a natural alternative to synthetic antibiotics (Naveed et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(1S,3S,4S,5S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O13/c1-37-19-10-15(11-20(38-2)24(19)33)5-8-23(32)40-25-18(30)12-27(36,26(34)35)13-21(25)39-22(31)7-4-14-3-6-16(28)17(29)9-14/h3-11,18,21,25,28-30,33,36H,12-13H2,1-2H3,(H,34,35)/b7-4+,8-5+/t18-,21-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDSGEULUAVXQH-UEMFYZCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(CC(CC2OC(=O)C=CC3=CC(=C(C=C3)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@H](C[C@](C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S,4S,5S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

CAS RN |

110241-35-5 | |

| Record name | 3-Caffeoyl-4-sinapoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110241355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)